2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether
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Overview
Description
2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
The primary target of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is cytokinin oxidase/dehydrogenase (CKX) . CKX is an enzyme that catalyzes the degradation of cytokinins, which are hormones that regulate a wide range of essential processes in plants .
Mode of Action
This compound acts as an inhibitor of CKX . By inhibiting CKX, this compound increases the lifetime of cytokinins and their effects in plants . The binding modes of this compound were analyzed by X-ray crystallography, revealing that it binds differently in the active site of CKX .
Biochemical Pathways
The inhibition of CKX affects the cytokinin degradation pathway . This leads to an increase in the concentration of cytokinins, which in turn influences a wide range of essential processes in plants, including cell division, shoot and root development, seed and fruit development, germination, senescence, and response to environmental stresses .
Result of Action
The inhibition of CKX by this compound results in increased cytokinin activity . This leads to enhanced cell division, shoot and root development, seed and fruit development, germination, and delayed senescence . It also helps plants better respond to environmental stresses .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as thiazole derivatives, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of the interacting molecules .
Cellular Effects
It is possible that it may influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether typically involves the reaction of 2,4-dichlorophenol with a thiadiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities but different structural features.
1,3,4-Thiadiazole: Known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
2,4-Dichlorophenyl 1,3,4-thiadiazol-5-yl ether: A closely related compound with similar chemical properties but different reactivity and applications.
Uniqueness
2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether is unique due to its specific substitution pattern and the presence of both chlorine and sulfur atoms, which contribute to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-(2,4-dichlorophenoxy)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2OS/c9-5-1-2-7(6(10)3-5)13-8-4-11-12-14-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXJBVVFTMKOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CN=NS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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